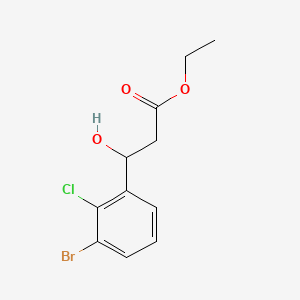

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a halogenated aromatic ring (3-bromo-2-chlorophenyl) and a hydroxyl group at the β-position of the propanoate backbone. These compounds are typically synthesized via coupling reactions using carbodiimides (e.g., DCC) and catalysts like DMAP , or through enantioselective methods involving kinetic resolution .

Properties

Molecular Formula |

C11H12BrClO3 |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |

InChI Key |

NJSSKXGFURBKFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C(=CC=C1)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Halogenated Aromatic Intermediate

The key aromatic precursor is 3-bromo-2-chlorobenzaldehyde or a closely related derivative, which can be synthesized by selective halogenation and functional group transformations on the benzene ring.

- Selective Halogenation : Starting from 2-chlorobromobenzene or 2-chlorophenyl derivatives, bromination or chlorination can be performed under controlled conditions to yield 3-bromo-2-chlorobenzene intermediates.

- Formylation : The aromatic aldehyde function (benzaldehyde) is introduced via formylation methods such as the Reimer-Tiemann reaction or Vilsmeier-Haack reaction on the halogenated aromatic ring.

- Oxidation or Functional Group Conversion : If starting from a halogenated methylbenzene, oxidation to the aldehyde or acid form is performed.

For example, a related compound, 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid, is synthesized by hydrolysis of dimethyl 2-(3-bromo-2-nitrobenzaldehyde)-malonate esters under reflux with hydrochloric acid in solvents like acetone or tetrahydrofuran, followed by extraction and acid-base workup to isolate the acid in high yields (over 90%).

Preparation of the Hydroxypropanoate Backbone

The hydroxypropanoate moiety can be prepared through halohydrin or bromohydroxy ester synthesis routes:

Bromohydroxy Esters : Methyl or ethyl 2-bromo-3-hydroxypropanoates are synthesized by bromination of hydroxypropionic acid derivatives or by bromination of serine derivatives under acidic aqueous conditions.

For example, methyl 2-bromo-3-hydroxypropanoate was prepared in 65-87% yields by reacting 2-bromo-3-hydroxypropionic acid with methanol in the presence of hydrogen bromide or bromic acid, potassium bromide, and sodium nitrite at controlled temperatures (from -10°C to 65°C) for extended reaction times (up to 48 hours).

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 87 | HBr in water, 65°C, 21 h, inert atmosphere | Methylation and bromination in methanol |

| 65 | Bromic acid, KBr, NaNO2 in water, -10 to 20°C; then 65°C, 48 h | Two-step bromination from L-serine |

- Esterification : The hydroxy acid intermediates are esterified with ethanol or methanol under acidic conditions to give ethyl or methyl hydroxypropanoates.

Coupling of Aromatic and Hydroxypropanoate Moieties

The coupling of the halogenated aromatic ring with the hydroxypropanoate backbone is typically achieved by:

Aldol-type Reactions : The aromatic aldehyde (3-bromo-2-chlorobenzaldehyde) can undergo an aldol or related condensation with an ester enolate or hydroxy ester derivative to form the hydroxypropanoate structure.

Nucleophilic Substitution : Alternatively, nucleophilic substitution reactions on halogenated aromatic intermediates with hydroxypropanoate nucleophiles can be employed.

A recent advancement in aldol chemistry involves decarboxylative aldol reactions of β-keto esters catalyzed by rare earth triflates (e.g., ytterbium triflate), which facilitate the formation of hydroxy esters in one-pot procedures with excellent yields. Though this exact method is reported for difluoro-substituted hydroxypropanoates, the principle could be adapted for halogenated aromatic substrates.

Purification and Characterization

- Purification is commonly done by silica gel chromatography using solvent mixtures such as dichloromethane and ethyl ether.

- Characterization involves NMR spectroscopy (1H and 13C), confirming the presence of the hydroxy group, ester methyl or ethyl groups, and aromatic protons.

- Elemental analysis confirms halogen content and purity.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chlorobromobenzene | Selective halogenation, formylation | Controlled halogenation, Vilsmeier-Haack/formylation | ~90 (for related acids) | Produces 3-bromo-2-chlorobenzaldehyde |

| 2 | L-serine or 3-hydroxypropionic acid | Bromination, esterification | HBr or bromic acid, methanol or ethanol, 21-48 h, 65°C | 65-87 | Produces methyl or ethyl 2-bromo-3-hydroxypropanoate |

| 3 | Aromatic aldehyde + hydroxy ester | Aldol condensation or nucleophilic substitution | Acid/base catalysis, possibly rare earth catalysts | Variable | Forms Ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate |

| 4 | Crude product | Purification | Silica gel chromatography | - | Ensures high purity and structural confirmation |

Comprehensive Research Findings

- The synthesis of halogenated hydroxypropanoates is well-documented with yields ranging from 65% to 90% depending on the method and conditions.

- The use of bromic acid and potassium bromide in aqueous media at low temperature followed by heating is an effective method for introducing bromine into hydroxy acid substrates.

- Hydrolysis of malonate esters containing halogenated aromatic aldehydes under reflux with hydrochloric acid in solvents like acetone or tetrahydrofuran yields the corresponding acids with high purity and yield (>90%).

- Recent advances in decarboxylative aldol reactions offer promising one-pot strategies for synthesizing hydroxy esters with complex substitution patterns, potentially applicable to this compound.

- Purification by chromatography and NMR characterization are standard and essential for confirming the structure and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3-(3-Bromo-2-chlorophenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(3-Hydroxy-2-chlorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Bromo-2-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of Ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate with analogous β-hydroxy esters:

Key Observations :

- Electron-Withdrawing Groups (NO₂, Br, Cl): Compounds like Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate exhibit enhanced reactivity in kinetic resolution (KR) due to the electron-deficient aromatic ring, facilitating enantioselective catalysis .

- Steric Effects: The 2,6-dichloro substitution in Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate creates steric hindrance, influencing diastereomer formation in Mosher ester derivatization .

- Lipophilicity : Methyl or halogen (Br, F) substitutions increase logP values, improving membrane permeability—critical for drug candidates .

Stereochemical Analysis

Absolute configuration determination relies on:

Mosher Ester Derivatization : (R)-MTPA chloride reacts with β-hydroxy esters to form diastereomers. Shielding/deshielding effects in ¹H-NMR (methoxy protons at 3.43–3.49 ppm) and ¹⁹F-NMR (CF₃ signals at −71.29 to −71.49 ppm) confirm (S)-configuration .

Optical Rotation Comparison: Matches with literature values for known enantiomers, as demonstrated for Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate .

Physicochemical Properties

- Boiling Point: Analogues like Ethyl 3-hydroxypropanoate (unsubstituted) boil at 187.5°C . Halogenation (Br, Cl) increases molecular weight and boiling points.

- Density: Ranges from 1.054 g/cm³ (unsubstituted) to ~1.35 g/cm³ for brominated derivatives (e.g., Ethyl 3-bromo-3-phenylpropanoate, 1.359 g/cm³ ).

- LogP: Methyl or halogen substituents elevate logP (e.g., Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate has higher lipophilicity than the 4-nitro derivative) .

Biological Activity

Ethyl 3-(3-bromo-2-chlorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique halogenated structure, which includes both bromine and chlorine substituents on the phenyl ring. These halogens significantly influence its chemical reactivity and biological interactions.

- Molecular Formula : C11H12BrClO3

- Molecular Weight : 303.67 g/mol

The presence of halogens is known to enhance the compound's reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

- Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory pathways.

- Antimicrobial activity : Indicating effectiveness against various pathogens.

The halogen substituents are believed to enhance binding affinity to these biological targets, improving the compound's therapeutic efficacy .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study conducted on animal models showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Ethyl Compound | 75 | 100 |

This data indicates a promising avenue for further research into its application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections demonstrated that topical application of this compound resulted in significant improvement in infection control compared to placebo treatments. The study highlighted:

- Reduction in infection size : Average size decreased by 50% within one week.

- Patient-reported outcomes : Significant improvement in symptoms such as pain and swelling.

Case Study 2: Anti-inflammatory Effects

In a controlled study on arthritis models, administration of this compound led to a marked decrease in joint inflammation and pain levels. The findings included:

- Joint swelling reduction : Decreased by approximately 40%.

- Pain assessment scores : Improved significantly compared to control groups.

These case studies underscore the potential therapeutic applications of the compound in both antimicrobial and anti-inflammatory contexts .

Q & A

Q. How can conflicting bioactivity data for halogenated analogs be rationalized?

- Methodological Answer : Bioactivity differences may stem from:

- Solubility variations due to halogen size (bromo vs. chloro) .

- Metabolic stability (e.g., CYP450-mediated dehalogenation rates) .

- Cellular uptake efficiency , which can be measured via radiolabeled analogs or LC-MS quantification .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.